molecular formula C12H12OS2 B7978675 4-Methylthiophenyl-(3-thienyl)methanol

4-Methylthiophenyl-(3-thienyl)methanol

Cat. No.: B7978675
M. Wt: 236.4 g/mol
InChI Key: WBZLSTHJYKLNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiophenyl-(3-thienyl)methanol is an organic compound with the molecular formula C12H12OS2. It is a member of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound features a thiophene ring substituted with a methyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophenyl-(3-thienyl)methanol typically involves the reaction of 4-methylthiophenol with 3-thiophenecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiolate anion formed from 4-methylthiophenol attacks the carbonyl carbon of 3-thiophenecarboxaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 4-Methylthiophenyl-(3-thienyl)carboxylic acid

    Reduction: 4-Methylthiophenyl-(3-thienyl)methanethiol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

4-Methylthiophenyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Methylthiophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which is a simple five-membered ring containing sulfur.

    4-Methylthiophenol: A precursor in the synthesis of 4-Methylthiophenyl-(3-thienyl)methanol.

    3-Thiophenecarboxaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex thiophene derivatives with tailored functionalities for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZLSTHJYKLNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.